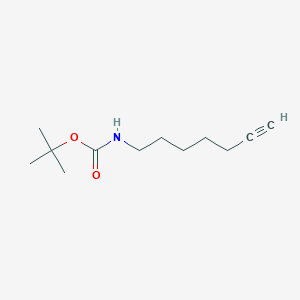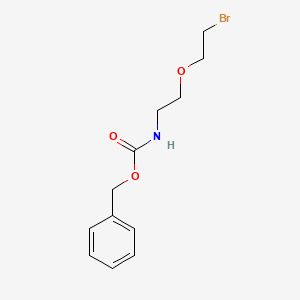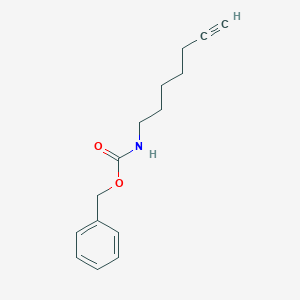
N-Boc-hept-6-yn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-hept-6-yn-1-amine, also known as tert-butyl hept-6-yn-1-ylcarbamate, is an organic compound with the molecular formula C12H21NO2. It is a derivative of hept-6-yn-1-amine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the preparation of more complex molecules, due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Boc-hept-6-yn-1-amine can be synthesized through the protection of hept-6-yn-1-amine with di-tert-butyl dicarbonate (Boc2O). The reaction typically involves the following steps:
Starting Material: Hept-6-yn-1-amine.
Reagent: Di-tert-butyl dicarbonate (Boc2O).
Catalyst: A base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Solvent: Anhydrous ethanol or tetrahydrofuran (THF).
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures (40-45°C) for several hours until the reaction is complete.
The reaction mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate, followed by the elimination of carbon dioxide and tert-butanol, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. Solid acid catalysts, such as H-BEA zeolite, can be used to facilitate the reaction, allowing for continuous production with minimal workup steps.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-hept-6-yn-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is retained, and the alkyne moiety can be functionalized.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation Reactions: The alkyne moiety can be oxidized to form various products, such as ketones or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be employed.
Major Products
Substitution Reactions: Functionalized derivatives of this compound.
Deprotection Reactions: Hept-6-yn-1-amine.
Oxidation Reactions: Ketones or carboxylic acids derived from the oxidation of the alkyne moiety.
Aplicaciones Científicas De Investigación
N-Boc-hept-6-yn-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in the preparation of bioactive molecules, such as enzyme inhibitors or receptor ligands.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of fine chemicals and as a building block in material science.
Mecanismo De Acción
The mechanism of action of N-Boc-hept-6-yn-1-amine primarily involves its role as a protected amine. The Boc group provides stability to the amine, preventing unwanted side reactions during synthetic transformations. Upon deprotection, the free amine can participate in various biochemical and chemical processes, targeting specific molecular pathways or interacting with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-hept-5-yn-1-amine: Similar structure with the alkyne moiety at a different position.
N-Boc-hept-6-en-1-amine: Contains an alkene instead of an alkyne.
N-Boc-hex-6-yn-1-amine: Shorter carbon chain with similar functional groups.
Uniqueness
N-Boc-hept-6-yn-1-amine is unique due to its specific alkyne position, which allows for selective functionalization and diverse synthetic applications. The presence of the Boc group provides stability and ease of handling, making it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
tert-butyl N-hept-6-ynylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-5-6-7-8-9-10-13-11(14)15-12(2,3)4/h1H,6-10H2,2-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSWEPQENPIPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Tert-butyl [2-(2-cyanoethoxy)ethyl]carbamate](/img/structure/B8116617.png)
